



# Application Notes and Protocols for Compassionate Use of Latanoprost in Uncontrolled Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Latanoprost amide |           |
| Cat. No.:            | B15572137         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the compassionate use of Latanoprost for patients with uncontrolled glaucoma. This document includes a summary of clinical data, detailed experimental protocols derived from published studies, and visualizations of key pathways and processes.

### Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] Latanoprost, a prostaglandin F2 $\alpha$  analogue, is a first-line therapy for open-angle glaucoma and ocular hypertension, effectively reducing IOP by increasing the uveoscleral outflow of aqueous humor. [1][2][3] However, a subset of patients with uncontrolled glaucoma may not respond adequately to standard therapies or may be intolerant to them. In such cases, compassionate use protocols, also known as expanded access programs, can provide a pathway for patients to receive investigational treatments like Latanoprost before they are commercially available or for off-label uses.[1][4]

This document outlines the protocols and data from a significant compassionate use clinical trial of Latanoprost as an adjunctive therapy in patients with uncontrolled glaucoma on maximal tolerated medical therapy.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data from a multicenter, prospective compassionate use clinical trial involving Latanoprost for uncontrolled glaucoma.[5]

Table 1: Patient Demographics and Baseline Characteristics[5]

| Characteristic           | Value            |
|--------------------------|------------------|
| Number of Patients       | 160              |
| Number of Eyes           | 160              |
| Mean Baseline IOP (± SD) | 23.3 ± 6.9 mm Hg |

Table 2: Intraocular Pressure (IOP) Reduction Over Time[5]

| Time Interval | Mean IOP Reduction (± SD) in mm Hg |
|---------------|------------------------------------|
| 1 Month       | 4.1 ± 5.2                          |
| 3 Months      | 4.0 ± 6.3                          |
| 6 Months      | 3.7 ± 4.2                          |

Table 3: Patient Response to Latanoprost Therapy[5]

| Time Interval | Patients with ≥20% IOP<br>Reduction (%) | Patients with ≥40% IOP<br>Reduction (%) |
|---------------|-----------------------------------------|-----------------------------------------|
| 1 Month       | 44.4% (64 of 144)                       | 12.5% (18 of 144)                       |
| 3 Months      | 43.0% (46 of 107)                       | 8.4% (9 of 107)                         |
| 6 Months      | 32.3% (10 of 31)                        | Not Reported                            |

Table 4: Adverse Events[5]



| Adverse Event                | Percentage of Patients |
|------------------------------|------------------------|
| Ocular Allergy or Irritation | 5.0% (8 patients)      |

## **Experimental Protocols**

The following protocols are based on the methodology of the compassionate use clinical trial of Latanoprost in patients with uncontrolled glaucoma on maximal tolerated medical therapy.[5]

### **Patient Selection Criteria**

- Inclusion Criteria:
  - Patients with a diagnosis of glaucoma.
  - Uncontrolled IOP despite being on maximally tolerated medical therapy.
- Exclusion Criteria:
  - Known hypersensitivity to Latanoprost or its components.

## **Treatment Regimen**

- Dosage: One drop of Latanoprost 0.005% ophthalmic solution.[5]
- Administration: Administered to the affected eye(s) once daily, between 6:00 PM and 8:00 PM.[5]
- Concomitant Medications: All other existing glaucoma medications were continued.

### **Follow-up and Data Collection**

- Follow-up Visits: Scheduled at 1, 3, and 6 months post-initiation of Latanoprost therapy.[5]
- IOP Measurement: Intraocular pressure was measured between 2:00 PM and 4:00 PM at each follow-up visit.[5]
- Definition of a Responder: A patient with a reduction in intraocular pressure of at least 20% from their baseline measurement.[5]



• Adverse Event Monitoring: Patients were monitored for any ocular or systemic adverse events at each visit.

# Mandatory Visualizations Latanoprost Signaling Pathway





Click to download full resolution via product page

Caption: Latanoprost's mechanism of action in reducing intraocular pressure.



## **Compassionate Use Protocol Workflow**



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Expanded Access | FDA [fda.gov]
- 2. FDA Cautiously Expands Compassionate Access American Academy of Ophthalmology [aao.org]
- 3. Latanoprost StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. facetlifesciences.com [facetlifesciences.com]
- 5. Latanoprost for uncontrolled glaucoma in a compassionate case protocol PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Compassionate
  Use of Latanoprost in Uncontrolled Glaucoma]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b15572137#compassionate-use-protocols-forlatanoprost-in-uncontrolled-glaucoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com